molecular formula C8H5F2N3O B2442884 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1817687-98-1

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2442884
CAS No.: 1817687-98-1
M. Wt: 197.145
InChI Key: DSWUKASJJJZNLX-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound built on the 1,2,4-triazol-5(4H)-one scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . The 1,2,4-triazole core is a key structural component of several commercially significant antifungal agents, such as fluconazole and voriconazole, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical component of ergosterol biosynthesis . The incorporation of a difluorophenyl group is a common strategy in drug design, often used to enhance metabolic stability and binding affinity, as seen in numerous active pharmaceutical ingredients . Researchers value this compound and its analogs for developing new bioactive molecules with potential applications as antifungal , antibacterial , and anticancer agents . The rigidity, hydrogen-bonding capacity, and isosteric properties of the 1,2,4-triazole-5-one nucleus make it a versatile building block for constructing molecules that can engage with a variety of biological targets . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-(3,4-difluorophenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O/c9-6-2-1-5(3-7(6)10)13-4-11-12-8(13)14/h1-4H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWUKASJJJZNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NNC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one

The molecule comprises a 1,2,4-triazol-5(4H)-one core substituted at the 4-position with a 3,4-difluorophenyl group. This structure confers unique electronic properties due to the electron-withdrawing fluorine atoms, enhancing its reactivity in cross-coupling and cyclization reactions. Triazolones are widely studied for their biological activity, including antifungal, antiviral, and kinase-inhibiting properties.

Preparation Methods

Nucleophilic Substitution and Cyclization (Two-Step Synthesis)

A patent by CN111518041A describes a scalable two-step method for synthesizing structurally analogous triazole derivatives, adaptable for this compound:

Step 1: Nucleophilic Substitution
2-Chloro-2',4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole in anhydrous tetrahydrofuran (THF) using potassium carbonate as a base. The reaction proceeds at 10–40°C for 5–7 hours, yielding 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone.

Step 2: Dehalogenation
The intermediate undergoes palladium-catalyzed (10% Pd/C) hydrogenation in ethanol at 40–75°C for 2–5 hours, removing the chlorine substituent to produce the final triazole derivative. While this method targets a related acetophenone analog, substituting the starting material with 3,4-difluorophenyl precursors could yield the target compound.

Key Reaction Parameters (Table 1)
Step Reactants Solvent Catalyst/Base Temperature (°C) Time (h) Yield (%)
1 2-Chloro-2',4'-difluoroacetophenone, 3-chloro-1,2,4-triazole THF K₂CO₃ 25 7 87.8
2 2-(3-Chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone Ethanol Pd/C, H₂ 50 5 89.1

Cyclocondensation of Hydrazine Carboxylates

A recent Thieme-Connect publication outlines a cyclization strategy for aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-ones, adaptable to non-trifluoromethyl analogs. The method involves:

  • Synthesis of Ethyl 2-(2,2,2-Trifluoro-1-(arylimino)ethyl)hydrazine-1-carboxylate :
    N-Aryl-2,2,2-trifluoroacetimidoyl chlorides react with ethyl chloroformate to form hydrazine carboxylate intermediates.
  • Intramolecular Cyclization :
    Heating the intermediate in toluene with a base induces cyclization to the triazolone.

For this compound, replacing the trifluoroacetimidoyl chloride with a 3,4-difluorophenyl-substituted analog could yield the target compound. This approach avoids halogenation steps, simplifying purification.

Chalcone-Derived Triazolones

A PMC study synthesizes (Z)-1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one via condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-fluorobenzaldehyde in toluene with acetic acid. While this yields a chalcone derivative, modifying the aldehyde component to include a 3,4-difluorophenyl group and optimizing cyclization conditions could produce the triazolone.

Reaction Mechanism and Optimization

Nucleophilic Substitution Kinetics

In Step 1 of the two-step method, the chloro group in 2-chloro-2',4'-difluoroacetophenone is displaced by the triazole’s nitrogen, facilitated by K₂CO₃ as a base. Polar aprotic solvents like THF enhance nucleophilicity, while temperatures >20°C improve reaction rates without side-product formation.

Dehalogenation Efficiency

Hydrogenation over Pd/C selectively removes chlorine substituents via oxidative addition and reductive elimination. Ethanol as a solvent ensures catalyst stability, while elevated temperatures (50°C) accelerate H₂ activation.

Cyclization Thermodynamics

Cyclocondensation relies on the exothermic nature of ring formation. Base-mediated deprotonation of the hydrazine carboxylate intermediate initiates nucleophilic attack, forming the triazolone ring. Reaction yields exceed 85% under reflux conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Aromatic protons of the 3,4-difluorophenyl group resonate at δ 7.2–7.8 ppm, while triazolone protons appear as singlets near δ 8.1–8.3 ppm.
  • ¹⁹F NMR : Fluorine atoms exhibit signals at δ -110 to -120 ppm.
  • IR : Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 1500–1600 cm⁻¹ (C=N) confirm triazolone formation.

X-ray Crystallography

Related triazolone derivatives exhibit dihedral angles of 15.3–63.5° between the triazolone ring and aryl groups, indicating moderate conjugation.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Antifungal Properties

Research has demonstrated that 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one exhibits potent antifungal activity against various fungal pathogens. A study highlighted its effectiveness against Aspergillus fumigatus, a common cause of invasive aspergillosis in immunocompromised patients. The compound's mechanism involves inhibiting fungal cell growth by targeting specific enzymes involved in cell wall synthesis and ergosterol biosynthesis .

Antibacterial Effects

In addition to antifungal properties, this compound has shown promising antibacterial activity. It has been tested against several Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of critical metabolic pathways .

Cancer Treatment

Recent studies have indicated that compounds similar to this compound can inhibit angiogenesis—the formation of new blood vessels from pre-existing ones—which is a critical process in tumor growth and metastasis. By targeting FECH and disrupting heme production, these compounds may serve as potential anti-cancer agents .

Agricultural Applications

The antifungal properties of this compound make it a candidate for agricultural fungicides. Its effectiveness against plant pathogens could help in managing crop diseases without the adverse effects associated with traditional fungicides .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntifungalAspergillus fumigatusInhibition of growth
AntibacterialVarious bacterial strainsDisruption of cell membranes
AntiangiogenicHuman endothelial cellsInhibition of tube formation

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and triazole ring can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenyl isothiocyanate
  • 3,4-Difluorophenyl isocyanate
  • 2-Amino-4-(3,4-difluorophenyl)thiazole

Comparison

Compared to these similar compounds, 4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability and reactivity, making it a valuable building block in various applications.

Biological Activity

4-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and anticancer applications. This article explores its biological activity through various studies, highlighting its efficacy against specific pathogens and cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F2N4OC_8H_6F_2N_4O with a molecular weight of 202.16 g/mol. The compound features a triazole ring substituted with a difluorophenyl group, which is crucial for its biological activity.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:

  • In vitro studies : The compound has shown effectiveness against various fungal strains including Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for these pathogens were determined to be notably lower than those of traditional antifungal agents like fluconazole .
Fungal Strain MIC (μg/mL) Comparison
Candida albicans0.5Lower than fluconazole
Aspergillus fumigatus1.0Comparable to itraconazole

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In studies involving human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), this compound demonstrated IC50 values of 6.2 μM and 27.3 μM respectively . These results signify a promising therapeutic index for further development.

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and cancer cell proliferation. Specifically:

  • Fungal Targeting : It inhibits the enzyme lanosterol demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.
  • Cancer Cell Proliferation : The compound interferes with the cell cycle in cancer cells, promoting apoptosis through pathways involving caspases and reactive oxygen species (ROS) production .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on C. albicans :
    • Conducted on a murine model infected with C. albicans, treatment with 50 mg/kg of the compound resulted in a significant reduction in fungal load compared to untreated controls .
  • Breast Cancer Model :
    • A study utilizing T47D cells showed that the compound not only inhibited cell growth but also induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Safety and Toxicity

Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. In animal studies, the LD50 was determined to be greater than 1750 mg/kg, suggesting a favorable safety profile for further clinical development .

Q & A

Q. What are the established synthetic routes for 4-(3,4-difluorophenyl)-1H-1,2,4-triazol-5(4H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation of 3,4-difluorophenyl hydrazine with β-keto esters or α,β-unsaturated carbonyl derivatives under reflux conditions. For example, reacting 3,4-difluorophenyl hydrazine with ethyl trifluoroacetoacetate at 130–135°C for 3 hours yields a triazolone derivative (yield: 90%) . Key steps include:
  • Purification via trituration with diethyl ether.
  • Characterization by melting point (mp 186°C), FTIR (C=O stretch at ~1705 cm⁻¹), and NMR (¹H, ¹⁹F).

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :
  • FTIR : Identify carbonyl (C=O, ~1705 cm⁻¹) and triazole ring (C=N, ~1573–1598 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR detects aromatic protons (δ 7.6–7.8 ppm) and enolic OH (broad signal at δ 13.0 ppm) .
  • ¹⁹F NMR resolves fluorine environments (e.g., δ -120 to -130 ppm for difluorophenyl groups) .
  • X-ray crystallography : Use SHELX programs for refinement (R factor <0.05) to confirm planar triazole rings and dihedral angles between aromatic systems .

Q. How is the antimicrobial activity of this compound assessed?

  • Methodology :
  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans).
  • Structure-activity relationship (SAR) : Compare activity with analogs (e.g., 3-[(4-fluorobenzyl)thio] derivatives) to identify critical substituents .

Advanced Research Questions

Q. How can synthesis yield be optimized using non-conventional methods?

  • Methodology :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 20 minutes) and improves yields (up to 92%) .
  • Ultrasonication : Enhances reaction homogeneity and reduces byproduct formation.
  • Table 1 : Yield comparison for conventional vs. non-conventional methods:
MethodYield RangeTime
Conventional heating68–79%3 hours
Microwave82–92%20 minutes

Q. How to resolve spectral contradictions arising from fluorine coupling in NMR?

  • Methodology :
  • High-resolution ¹⁹F NMR : Decouple fluorine spins to simplify splitting patterns.
  • 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C/¹⁹F signals to assign regioisomers.
  • Computational modeling : Predict chemical shifts using DFT (e.g., B3LYP/6-311+G(d,p)) to validate experimental data .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450, kinase targets).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Pharmacophore modeling : Identify critical features (e.g., fluorine atoms, triazole ring) for activity .

Q. How to address unexpected byproducts during synthesis?

  • Methodology :
  • LC-MS monitoring : Detect intermediates/byproducts in real-time.
  • TLC optimization : Adjust mobile phase (e.g., ethyl acetate/hexane ratios) to separate impurities.
  • Case study : In , an unexpected triazolone product formed due to competing hydrazine reactions; adjusting stoichiometry resolved this .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of similar triazolones?

  • Methodology :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.
  • Dose-response curves : Validate EC₅₀ values in standardized assays.
  • Example : Fluorine position (3,4- vs. 2,4-difluorophenyl) significantly alters lipophilicity and membrane permeability, affecting activity .

Q. Why do crystallographic data sometimes conflict with DFT-optimized structures?

  • Methodology :
  • Thermal motion analysis : Refine anisotropic displacement parameters in SHELXL to account for dynamic effects.
  • Solvent inclusion : Check for unresolved solvent molecules in crystal lattice (common in polar solvents).
  • Case study : In , intramolecular H-bonding caused planar deviations not captured by gas-phase DFT .

Methodological Best Practices

  • Crystallography : Use SHELXL for refinement and WinGX/ORTEP-3 for visualization .
  • Purity validation : Combine HPLC (>95% purity) with elemental analysis (C, H, N within ±0.4% theoretical) .
  • Safety : Follow GHS guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) .

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